5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3I. This compound is characterized by the presence of bromine, iodine, methyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a suitable benzene derivative. For example, starting with 2-methyl-3-(trifluoromethyl)benzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.
Electrophilic Substitution: Bromine in the presence of iron(III) bromide for bromination.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles or electrophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the benzene ring and the coupling partner. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodo-1-methyl-3-(trifluoromethyl)benzene
- 3-Bromo-1-iodo-2-methyl-4-(trifluoromethyl)benzene
- 2-Bromo-1-iodo-4-methyl-3-(trifluoromethyl)benzene
Uniqueness
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2387083-77-2 |
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Molecular Formula |
C8H5BrF3I |
Molecular Weight |
364.9 |
Purity |
95 |
Origin of Product |
United States |
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